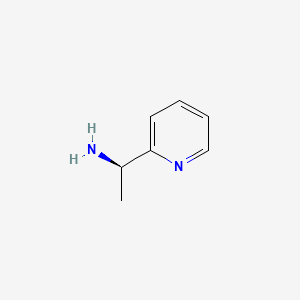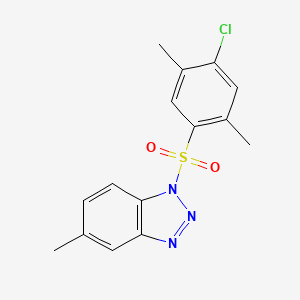![molecular formula C6H12ClNO B2670338 rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2095192-21-3](/img/structure/B2670338.png)
rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride” belongs to a class of organic compounds known as azabicyclo[3.2.0]heptanes. These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a seven-member ring, one of which has a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a bicyclic system with a three-membered ring fused to a seven-membered ring. The presence of a nitrogen atom (aza-) and a hydroxyl group (-ol) are also indicated .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxyl group (-OH) could potentially be involved in reactions such as esterification or substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group (-OH) could result in hydrogen bonding, affecting properties such as solubility .Applications De Recherche Scientifique
PET Imaging Agent for α7-nAChR
"rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride" has been explored as a potential PET imaging agent for the α7 nicotinic acetylcholine receptors (α7-nAChR) in the brain. The synthesis and in vivo evaluation of this compound, alongside its role in imaging cerebral α7-nAChRs in mice, have been documented. The studies highlight its ability to penetrate the blood-brain barrier and specifically label α7-nAChRs, indicating its promise as a PET tracer for neurological research and diagnostics (Gao et al., 2012).
Microbial Baeyer-Villiger Reaction
The compound has also been utilized in the microbial Baeyer-Villiger reaction to produce sarkomycin A, a potent anticancer agent. This novel approach underscores the versatility of "this compound" in synthetic organic chemistry and its potential in facilitating the production of complex organic molecules with significant biological activity (Königsberger & Griengl, 1994).
Kinetic Resolution and Synthesis
Research has also focused on the kinetic resolution of racemic compounds using genetically engineered Saccharomyces cerevisiae, where "this compound" serves as a key intermediate. This method highlights its importance in the enantioselective synthesis of optically pure compounds, which are crucial in drug development and various fields of chemistry (Carlquist et al., 2009).
Versatile Intermediate for Nucleoside Analogues
Additionally, its role as a versatile intermediate in the synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara-ribonucleoside analogues has been documented. The compound's utility in creating nucleoside analogues underscores its significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer drugs (Dominguez & Cullis, 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPHELWJMSDHY-FPKZOZHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
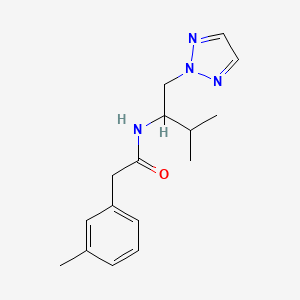
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)
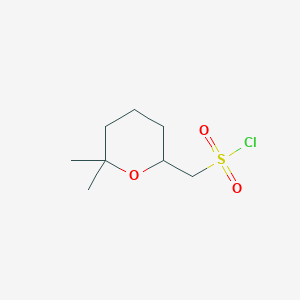
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)
![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
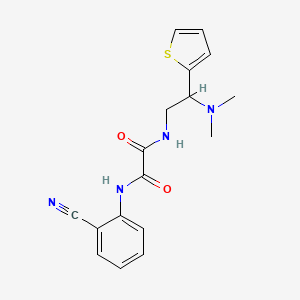
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
